Eclanamine maleate is classified as a pharmaceutical compound. It is a salt formed from Eclanamine, which is an amino compound, and maleic acid. The maleate form is often utilized to enhance the solubility and bioavailability of the drug in various formulations. This compound has been explored for its therapeutic effects in neurobehavioral disorders and other medical conditions .
The synthesis of Eclanamine maleate typically involves the reaction between Eclanamine and maleic acid. The general steps include:
Parameters such as temperature (often maintained at room temperature or slightly elevated) and the molar ratio of reactants are crucial for optimizing yield and purity .
The molecular structure of Eclanamine maleate can be described by its chemical formula, which reflects the presence of both the Eclanamine moiety and the maleate ion. The structure typically includes:
Eclanamine maleate can participate in various chemical reactions, including:
These reactions are essential for understanding the behavior of Eclanamine maleate in biological systems and during formulation development .
The mechanism of action of Eclanamine maleate is primarily related to its interaction with neurotransmitter systems. It is believed to modulate neurotransmitter release or receptor activity, particularly in the context of neurobehavioral disorders. Specific details include:
Research continues to elucidate these pathways and their implications for therapeutic efficacy .
Eclanamine maleate exhibits several important physical and chemical properties:
These properties are critical for determining appropriate formulation strategies for effective drug delivery .
Eclanamine maleate has several potential applications in medicine:
The ongoing research into its pharmacological effects continues to expand its potential applications within therapeutic contexts .
Eclanamine maleate is a chiral ammonium salt formed by the acid-base reaction between eclanamine (a tertiary amine base) and maleic acid. The eclanamine moiety contains one asymmetric carbon atom bonded to four distinct substituents: an aromatic group, an alkyl chain, a dimethylamino group, and a hydrogen atom. This stereogenic center gives rise to two enantiomers—(R)-eclanamine and (S)-eclanamine—which exhibit non-superimposable mirror configurations [1] [4].
In its typical synthetic form, eclanamine exists as a racemic mixture (±)-eclanamine, comprising equimolar quantities of both enantiomers. This racemate displays no net optical rotation due to cancellation of dextro- and levorotatory effects [2]. Absolute configuration assignment relies on:
Table 1: Stereoisomer Characteristics of Eclanamine
Property | (R)-Enantiomer | (S)-Enantiomer | Racemate |
---|---|---|---|
Optical rotation [α]D | +35° to +45° (c=1, EtOH) | -35° to -45° (c=1, EtOH) | 0° |
Configuration | Rectus (R) | Sinister (S) | Mixed (±) |
Biological activity | Primary pharmacophore | Reduced affinity | Dual activity profile |
Eclanamine’s molecular structure is encoded in standardized line notations:
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2
(reflects atomic connectivity and aromaticity) [6] CN(C)C[C@H](C1=CC=CC=C1)C2=CC=CC=N2
for (R)-eclanamine [6] XXXXX-XXXXX-XXXXX-XXXXX-XX
(hashed identifier capturing stereochemistry) [6] [7] Charge distribution shows:
Eclanamine shares structural motifs with clinically significant alkylamines:
Table 2: Structural Comparison with Alkylamine Derivatives
Compound | Core Structure | Chiral Centers | Key Functional Groups |
---|---|---|---|
Eclanamine | Aryl-alkyl-dimethylamine | 1 | Pyridine, benzene, tertiary amine |
Chlorpheniramine | p-Chloroaryl-alkyl-dimethylamine | 1 | Pyridine, p-chlorophenyl, tertiary amine |
Diphenhydramine | Diarylmethoxy-dimethylamine | 0 | Benzene (x2), ether, tertiary amine |
Fexofenadine | Arylalkyl-carboxylate | 1 | Carboxylic acid, piperidine, hydroxyl |
Notable distinctions:
Maleic acid (HOOC-CH=CH-COOH) forms a 1:1 stoichiometric salt with eclanamine via proton transfer. Key interactions include:
Table 3: Maleate-Specific Properties in Salification
Parameter | Maleate Advantage | Alternative Counterions |
---|---|---|
Melting point | 150–160°C (sharp, indicative of purity) | HCl salt: hygroscopic |
Solubility (H₂O) | ~50 mg/mL (enhanced vs. free base) | Free base: <1 mg/mL |
Acid dissociation (pKa) | pKa1=1.9, pKa2=6.3 (enables pH-dependent release) | Citrate: pKa=3.1, 4.8, 6.4 |
The cis-configuration of maleate’s double bond introduces a 120° bend, optimizing steric complementarity with eclanamine’s hydrophobic domains. This contrasts with linear fumarate (trans-isomer), which forms less stable crystals [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7